molecular formula C17H24N2O2 B2392267 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea CAS No. 1207002-25-2

1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

Cat. No. B2392267
M. Wt: 288.391
InChI Key: MJSYNRBNGQIWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea” is a chemical compound. Its linear formula is C13H18N2O2 and it has a molecular weight of 234.301 .

Scientific Research Applications

Bioorganic & Medicinal Chemistry

  • COX-2 Inhibition: A study highlighted the synthesis of 1,3-diarylurea derivatives for potential use as selective cyclooxygenase-2 (COX-2) inhibitors. One compound, 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea, demonstrated significant COX-2 inhibition and selectivity, comparable to the reference drug celecoxib (Zarghi et al., 2008).

Spectroscopy & Material Science

  • Vibrational Spectra Analysis: A study conducted FT-IR and FT-Raman spectra analysis on a compound structurally similar to 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea. The research provided insights into the molecular structure and vibrational wavenumbers, further extending to calculate the HOMO-LUMO energy gap and other properties. This compound and its series are considered for nonlinear optical applications due to their high hyperpolarizability (Al-Abdullah et al., 2014).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity.

Future Directions

The future directions for “1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea” are not clear from the available data. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , which suggests it may have potential applications in scientific research.

properties

IUPAC Name

1-cyclopropyl-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-15-8-4-13(5-9-15)17(10-2-3-11-17)12-18-16(20)19-14-6-7-14/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYNRBNGQIWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

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